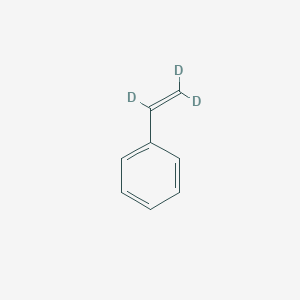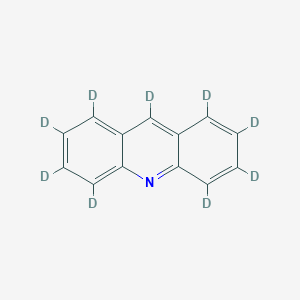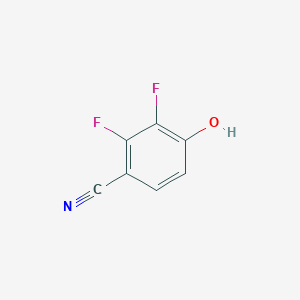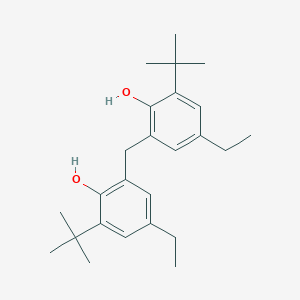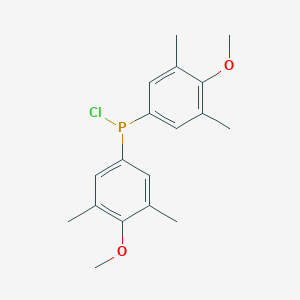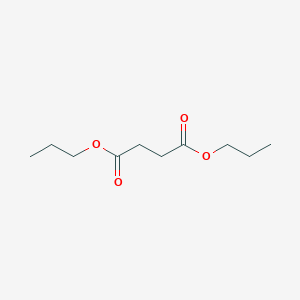
Dipropyl succinate
Overview
Description
It is a clear, mobile liquid that is slightly soluble in water and has a mild fruity odor . This compound is primarily used in the production of various chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is involved in various biochemical reactions as a metabolic intermediate .
Mode of Action
Dipropyl succinate, like other succinate derivatives, participates in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, releasing energy in the form of ATP . This process is crucial for cellular respiration and energy production.
Biochemical Pathways
This compound is involved in the TCA cycle, a central metabolic pathway in all aerobic organisms . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetate derived from carbohydrates, fats, and proteins into carbon dioxide . In addition to energy production, the TCA cycle also provides precursors for many biosynthetic pathways.
Pharmacokinetics
It is known that the compound is a clear, mobile liquid that is soluble in ether but insoluble in water . It exists as a liquid between its pour point (-5.9°C) and boiling point (250.8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of this compound’s action is the production of energy in the form of ATP during the TCA cycle . This energy is essential for various cellular processes. Additionally, the conversion of succinate to fumarate in the TCA cycle also leads to the reduction of FAD to FADH2, which is a crucial step in the electron transport chain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the yield of this compound . The reaction parameters, such as the catalyst concentration, propanol to succinic acid molar ratio, reaction time, and temperature, can also affect the yield of this compound .
Preparation Methods
Dipropyl succinate is typically synthesized through the direct esterification of n-propanol with succinic acid under azeotropic conditions . The reaction is catalyzed by an acid catalyst, and the water formed during the reaction is continuously removed to drive the reaction to completion. The optimal conditions for the synthesis include a catalyst loading of 1.19 mol%, a propanol to succinic acid molar ratio of 4.9:1, a reaction temperature of 113°C, and a reaction time of 9.6 hours .
Chemical Reactions Analysis
Dipropyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce succinic acid and n-propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: this compound can be reduced to produce butanediol and n-propanol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are succinic acid, n-propanol, and butanediol .
Scientific Research Applications
Dipropyl succinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals, high-boiling solvents, and plasticizers.
Biology: It serves as a model compound for studying ester hydrolysis and transesterification reactions.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is used as an ashless dispersant and detergent additive in lubricating oils.
Comparison with Similar Compounds
Dipropyl succinate can be compared with other similar compounds such as:
Dimethyl succinate: This compound has a similar structure but with methyl groups instead of propyl groups. It is used as a solvent and intermediate in organic synthesis.
Diethyl succinate: Similar to this compound, but with ethyl groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
Dibutyl succinate: This compound has butyl groups and is used as a plasticizer and solvent.
This compound is unique due to its specific applications in lubricating oils and its optimal properties for use in drug delivery systems .
Properties
IUPAC Name |
dipropyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHZCPHKDJWHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239018 | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-15-5 | |
| Record name | Dipropyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the research on inorganic ligand-supported catalysts relate to the production of dipropyl succinate?
A1: While the paper doesn't directly synthesize this compound, it explores the production of diesters from dibasic acids, a category to which succinic acid belongs []. This compound can be synthesized through the esterification reaction of succinic acid with propanol. The research focuses on optimizing this esterification process using inorganic ligand-supported catalysts. These catalysts offer potential advantages such as improved selectivity, milder reaction conditions, and easier separation, ultimately contributing to a more sustainable and efficient production of this compound and similar diesters [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



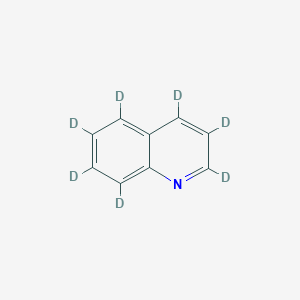
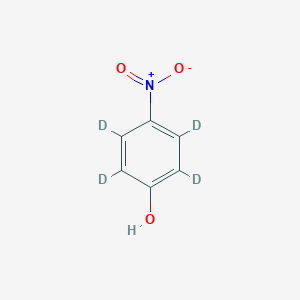
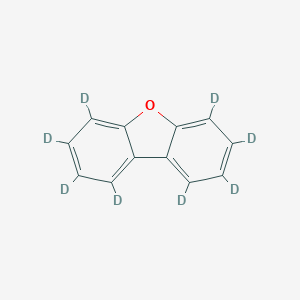
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
